molecular formula C11H13NO5 B1278760 4-Butoxy-3-nitrobenzoic acid CAS No. 4906-28-9

4-Butoxy-3-nitrobenzoic acid

Cat. No.: B1278760
CAS No.: 4906-28-9
M. Wt: 239.22 g/mol
InChI Key: WMMDYUIWNRMKKM-UHFFFAOYSA-N
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Description

4-Butoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a butoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-nitrobenzoic acid typically involves the nitration of 4-butoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise control of temperature, reactant addition, and reaction time, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

      Reagents: Hydrogen gas, palladium on carbon; tin(II) chloride, hydrochloric acid.

      Product: 4-Butoxy-3-aminobenzoic acid.

  • Esterification: : The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

      Reagents: Alcohol (e.g., methanol), sulfuric acid.

      Product: Methyl 4-butoxy-3-nitrobenzoate.

  • Substitution: : The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

      Reagents: Nucleophiles (e.g., amines, thiols).

      Product: Substituted derivatives of this compound.

Scientific Research Applications

4-Butoxy-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: It serves as a precursor for the synthesis of biologically active molecules that may have potential therapeutic applications.

    Analytical Chemistry: It is used as a reference standard in analytical methods for the detection and quantification of related compounds.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.

Comparison with Similar Compounds

4-Butoxy-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

    3-Nitrobenzoic Acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    4-Nitrobenzoic Acid: Similar to this compound but without the butoxy group, affecting its solubility and reactivity.

    2-Nitrobenzoic Acid: The nitro group is positioned ortho to the carboxylic acid group, leading to different electronic and steric effects compared to the para-substituted this compound.

The presence of the butoxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for further functionalization, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-butoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDYUIWNRMKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450962
Record name 4-BUTOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4906-28-9
Record name 4-BUTOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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